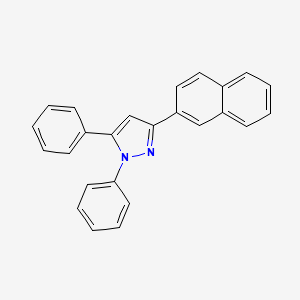
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- is a heterocyclic compound that features a pyrazole ring substituted with naphthalenyl and diphenyl groups
Preparation Methods
The synthesis of 1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction conditions often require the presence of a catalyst, such as copper(II) acetate, and an oxidizing agent like oxygen . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-1-phenyl-: This compound has a similar structure but includes a carboxylic acid group, which may alter its reactivity and applications.
1H-Pyrazole, 3-methyl-5-(2-naphthalenyl)-:
The uniqueness of 1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it valuable for various specialized applications.
Properties
CAS No. |
259665-16-2 |
|---|---|
Molecular Formula |
C25H18N2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-1,5-diphenylpyrazole |
InChI |
InChI=1S/C25H18N2/c1-3-10-20(11-4-1)25-18-24(26-27(25)23-13-5-2-6-14-23)22-16-15-19-9-7-8-12-21(19)17-22/h1-18H |
InChI Key |
XTDYVMBMDXXLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















